
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is a chiral compound featuring a benzothiazole ring attached to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol typically involves the reaction of a benzothiazole derivative with a suitable chiral alcohol. One common method is the nucleophilic addition of a benzothiazole derivative to an epoxide, followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: The major products include benzothiazole ketones or aldehydes.
Reduction: The major products include reduced benzothiazole derivatives.
Substitution: The major products include substituted benzothiazole derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(1,3-benzothiazol-2-yl)ethanol
- (2S)-1-(1,3-benzothiazol-2-yl)butan-2-ol
- (2S)-1-(1,3-benzothiazol-2-yl)pentan-2-ol
Uniqueness
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is unique due to its specific chiral center and the presence of the benzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its uniqueness lies in its ability to serve as a versatile building block for the synthesis of more complex molecules and its potential biological activities.
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3/t7-/m0/s1 |
Clé InChI |
KYXMLFYNJMFUPZ-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC1=NC2=CC=CC=C2S1)O |
SMILES canonique |
CC(CC1=NC2=CC=CC=C2S1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)


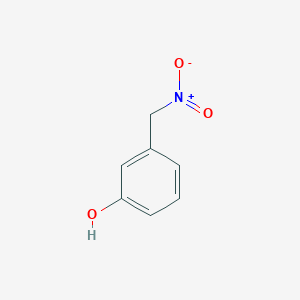
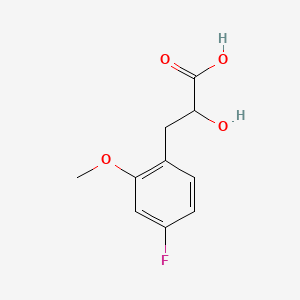
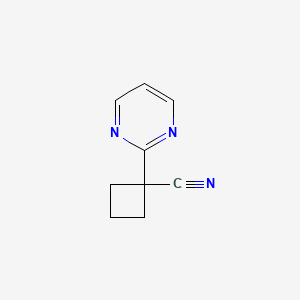
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)
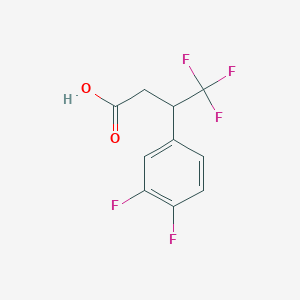
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
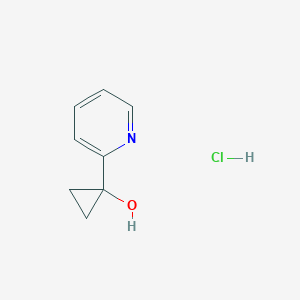
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
